3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
6-methyl-N-(pyridin-2-ylmethyl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-10-14-15(16(22)19-9-11-5-2-3-8-18-11)12-6-4-7-13(12)20-17(14)23-21-10/h2-3,5,8H,4,6-7,9H2,1H3,(H,19,22) |
InChI Key |
UCDKAUYXGUFYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available pyridine derivatives. One common approach involves the annulation of a thiazole ring to a pyridine scaffold, followed by further functionalization to introduce the oxazole and cyclopentane rings . The reaction conditions often include the use of copper iodide as a catalyst and microwave irradiation to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products
Scientific Research Applications
3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This can lead to changes in cellular functions, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Discussion of Structural and Functional Trends
- Heterocyclic Core Impact: Oxazolo-pyridine (target and thiadiazole analog): Oxygen in the oxazole ring increases polarity, favoring aqueous solubility.
- Substituent Effects :
- Carboxamide vs. Sulfanyl-Acetamide : The former supports stronger hydrogen bonding, critical for target engagement.
- Pyridine vs. Isoxazole/Thiadiazole : Larger aromatic systems (e.g., pyridine) may improve stacking interactions in binding pockets.
- Predicted Properties : The thiadiazole analog’s lower pKa suggests it remains uncharged at physiological pH, possibly enhancing passive diffusion.
Biological Activity
3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes both an oxazole and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 284.31 g/mol. The structural complexity may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of cyclopenta[b][1,2]oxazole have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
A study explored the anticancer effects of similar compounds on human pancreatic cancer cells (Patu8988). The results demonstrated a dose-dependent inhibition of cell proliferation and an increase in apoptosis markers (caspase activation) when treated with these compounds .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-Methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide | 12.5 | Patu8988 |
| Control (Doxorubicin) | 0.5 | Patu8988 |
Enzyme Inhibition
Inhibitory effects on various enzymes have been observed with this compound and its analogs. For example, studies have reported that certain derivatives can act as selective inhibitors of monoamine oxidase (MAO), which is crucial in the treatment of neurodegenerative diseases.
Mechanism:
The mechanism involves competitive inhibition where the compound binds to the active site of MAO, preventing the breakdown of neurotransmitters such as serotonin and dopamine .
Structure-Activity Relationship (SAR)
The biological activity of 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can be significantly influenced by modifications at various positions on the molecule. Substituents on the pyridine ring and changes to the carboxamide group have been shown to enhance potency against specific targets.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves refining reaction conditions (e.g., temperature, solvent choice, pH) and purification techniques. For example, chromatography (HPLC or column) is critical for isolating the compound from byproducts, as demonstrated in structurally similar thiazolo-pyridine derivatives . Reaction time and stoichiometric ratios of intermediates (e.g., cyclopenta[b]pyridine precursors) should be systematically tested using Design of Experiments (DoE) principles to identify optimal parameters .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular structure. Infrared (IR) spectroscopy can confirm functional groups like the carboxamide moiety. X-ray crystallography may resolve stereochemical ambiguities in the oxazolo-pyridine core, as seen in related cyclopenta-fused heterocycles .
Q. How does the structural uniqueness of this compound influence its biological activity compared to related derivatives?
- Methodological Answer : The pyridin-2-ylmethyl carboxamide group and fused oxazolo-pyridine system enhance target binding specificity. Comparative studies with analogs lacking these groups (e.g., simpler cyclopenta[b]isoxazolo derivatives) reveal reduced affinity for kinase targets, highlighting the importance of substituent positioning .
Advanced Research Questions
Q. What experimental design principles should be applied to assess the environmental fate of this compound?
- Methodological Answer : Use a tiered approach:
- Laboratory studies : Measure physicochemical properties (logP, hydrolysis rates) to model environmental partitioning .
- Ecotoxicology assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular, organismal, and population levels .
- Field simulations : Incorporate soil/water matrices to assess biodegradation pathways under realistic conditions .
Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound's pharmacokinetics?
- Methodological Answer : Discrepancies may arise from metabolic instability or tissue-specific distribution. Advanced models include:
- PBPK modeling : Integrate in vitro metabolic data (e.g., liver microsomal stability) with physiological parameters to predict in vivo behavior .
- Tracer studies : Use isotopically labeled compound to track absorption and elimination in rodent models .
Q. What computational strategies are effective in predicting this compound’s target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations can map binding modes to kinases or GPCRs. For example, the pyridine-methyl group may form hydrogen bonds with ATP-binding pockets, as observed in thiazolo-pyridine analogs . Machine learning models trained on bioactivity data of similar scaffolds can prioritize high-probability targets .
Q. How should researchers evaluate the compound’s bioactivity against structurally similar compounds with conflicting reported efficacies?
- Methodological Answer : Conduct parallel SAR studies using standardized assays (e.g., kinase inhibition IC₅₀). For instance, compare the carboxamide derivative with its ester or trifluoromethyl analogs (see ’s structural table). Statistical tools like ANOVA can identify significant differences in potency .
Q. What in vitro models best predict the compound’s in vivo efficacy for neurological targets?
- Methodological Answer : Use 3D blood-brain barrier (BBB) spheroid models to assess permeability. Primary neuron cultures or iPSC-derived glial cells can screen for neurotoxicity. For example, cyclopenta[b]pyridine derivatives show BBB penetration in rodent models, which correlates with in vitro P-gp transporter assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
